An In-Depth Technical Guide to the Synthesis and Properties of Methyl 4-methylsalicylate
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 4-methylsalicylate
Executive Summary
This guide provides a comprehensive technical overview of Methyl 4-methylsalicylate (M4MS), an important aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. We delve into the fundamental physicochemical and spectroscopic properties of M4MS, offering a foundation for its identification and characterization. The core of this document is a detailed exposition of its synthesis via the Fischer-Speier esterification of 4-methylsalicylic acid, including a step-by-step experimental protocol, a mechanistic explanation, and a discussion of the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.
Introduction
Methyl 4-methylsalicylate (also known as Methyl 2-hydroxy-4-methylbenzoate), CAS No. 4670-56-8, is an organic ester and a derivative of salicylic acid.[1] Structurally, it is characterized by a benzene ring substituted with hydroxyl, methyl, and methyl ester functional groups. Unlike its well-known isomer, methyl salicylate (the scent of wintergreen), the 4-methyl substitution on the aromatic ring modifies its physical and chemical properties, leading to distinct applications. It is typically a low-melting solid or a colorless to pale yellow liquid with a characteristic fruity odor.[2][3]
Industrially, M4MS serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and pesticides. Its pleasant aroma also makes it a component in the fragrance and flavor industries.[2] Furthermore, emerging research points to potential antimicrobial, specifically antifungal, activity, highlighting its potential in medicinal chemistry and material science.[2] This guide aims to provide the foundational knowledge required to synthesize, purify, and characterize this versatile compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is critical for its application and synthesis. The key physicochemical and spectroscopic characteristics of Methyl 4-methylsalicylate are summarized below.
Physicochemical Data
The physical properties of M4MS are essential for handling, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 4670-56-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.176 g/mol | [1] |
| Appearance | Low melting solid; Pale brown to light yellow | [3] |
| Odor | Pleasant, fruity | [2] |
| Melting Point | 27-28 °C (80.6-82.4 °F) | [1][3][4] |
| Boiling Point | 242 °C (467.6 °F) | [3][4] |
| Density | 1.147 g/mL | [1][4] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited in water | [2] |
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and purity assessment of synthesized M4MS. While comprehensive public data is limited, the expected spectral characteristics are based on its structure and data from analogous compounds like methyl salicylate.[5][6]
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons (typically 3H), the phenolic hydroxyl proton (1H, broad singlet), the ester methyl group (3H, singlet), and the ring methyl group (3H, singlet). |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons (including quaternary carbons), and the two distinct methyl carbons. |
| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch (phenolic), a sharp, strong peak for the C=O stretch (ester), C-O stretching bands, and peaks corresponding to aromatic C-H and C=C bonds. |
| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Synthesis of Methyl 4-methylsalicylate
The most direct and common method for preparing M4MS is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid (4-methylsalicylic acid) and an alcohol (methanol).[7]
Reaction Principle and Mechanism
Fischer esterification is a reversible, equilibrium-driven process.[8] The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 4-methylsalicylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The intermediate loses a molecule of water, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final product, Methyl 4-methylsalicylate.
To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle, typically by using a large excess of one reactant (methanol, which can also serve as the solvent) or by removing water as it is formed.[8]
Experimental Protocol: Fischer-Speier Esterification
This protocol details a laboratory-scale synthesis of Methyl 4-methylsalicylate.
Materials:
-
4-Methylsalicylic acid (CAS 50-85-1)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 4-methylsalicylic acid. Add 30 mL of anhydrous methanol and stir until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise.
-
Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle and continue stirring. Maintain reflux for 2-3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with 3 x 30 mL portions of dichloromethane.[10] Combine the organic layers in the separatory funnel. The M4MS product will be in the organic phase.
-
Neutralization Wash: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution.[11] Swirl gently at first, venting the separatory funnel frequently to release the CO₂ gas that evolves from the neutralization of residual acid. Continue washing until no more gas is evolved. This step is critical to remove both the sulfuric acid catalyst and any unreacted 4-methylsalicylic acid.
-
Brine Wash: Wash the organic layer with 30 mL of saturated brine solution. This helps to break any emulsions and remove the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution.[8] Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.
-
Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent (dichloromethane) using a rotary evaporator or by simple distillation to yield the crude Methyl 4-methylsalicylate as an oily liquid or low-melting solid. Further purification can be achieved by vacuum distillation if required.
Workflow Visualization
The following diagram illustrates the synthesis and purification workflow for Methyl 4-methylsalicylate.
Safety and Handling
Proper safety precautions are mandatory when handling the reagents and products involved in this synthesis.
-
4-Methylsalicylic Acid (Precursor): This compound is a skin, eye, and respiratory tract irritant.[12][13] Handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14][15] Avoid generating dust.[12]
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns. Always add acid to the solvent (methanol) slowly and with cooling, never the other way around.
-
Methanol and Dichloromethane: Both are volatile and flammable organic solvents. Methanol is toxic if ingested, inhaled, or absorbed through the skin. Dichloromethane is a suspected carcinogen. All handling must be done in a fume hood.
-
Methyl 4-methylsalicylate (Product): Assumed to be hazardous.[3] Avoid contact with skin and eyes. Standard chemical handling precautions should be observed.
Applications
Methyl 4-methylsalicylate is a compound with both established and potential uses across various sectors:
-
Flavors and Fragrances: Its pleasant, fruity aroma allows for its use as a fragrance component in perfumes and cosmetics and as a flavoring agent.[2]
-
Chemical Synthesis: It serves as a key starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Potential Biological Activity: As a salicylate derivative, M4MS is a subject of research for its potential anti-inflammatory and analgesic properties, similar to other salicylates.[16][17] Research also indicates it possesses antifungal properties, making it a candidate for development as an antimicrobial agent.
Conclusion
Methyl 4-methylsalicylate is a significant aromatic ester with diverse applications. Its synthesis is readily achievable through the classic Fischer-Speier esterification, a fundamental and illustrative reaction in organic chemistry. A disciplined approach to the experimental protocol, particularly in managing the reaction equilibrium and executing the purification sequence, allows for the efficient production of a high-purity product. As research continues to uncover new biological activities, the importance of understanding the synthesis and properties of M4MS will undoubtedly grow, particularly for professionals in the fields of medicinal chemistry and drug development.
References
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PubChem. (n.d.). 4-Methylsalicylate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). methyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of methyl salicylate (CAS 119-36-8). Retrieved from [Link]
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Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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PubChem. (n.d.). Methyl Salicylate. National Center for Biotechnology Information. Retrieved from [Link]
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CORE. (2020, June 1). Metabolism of airborne methyl salicylate in adjacent plants. Retrieved from [Link]
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Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
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PubMed Central. (n.d.). Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. Retrieved from [Link]
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CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]
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